Trandolapril hydrochloride is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the treatment of hypertension and heart failure. It is the ethyl ester prodrug of trandolaprilat, which is the active metabolite responsible for its therapeutic effects. The compound is recognized for its ability to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism not only reduces vascular resistance but also promotes vasodilation and improves cardiac output.
Trandolapril hydrochloride is derived from natural sources and synthesized through chemical processes. It belongs to the class of medications known as ACE inhibitors, which are commonly prescribed for managing high blood pressure and heart-related conditions. The compound has been extensively studied and validated for its efficacy in various clinical settings, including post-myocardial infarction care and chronic heart failure management.
The synthesis of trandolapril involves several steps, typically starting from N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which is reacted with protected (2S,3aR,7aS)-perhydroindole-2-carboxylic acid using a condensation agent such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole. This reaction leads to the formation of an N-carboxyanhydride intermediate, which is then hydrolyzed to yield trandolapril. The process has been optimized for high yields and purity, often exceeding 99% after purification through crystallization techniques .
Trandolapril has a complex molecular structure characterized by the chemical formula and a molecular weight of approximately 430.54 g/mol. The structural representation includes multiple functional groups that contribute to its pharmacological activity:
The three-dimensional conformation of trandolapril allows it to effectively inhibit the ACE enzyme, thereby modulating blood pressure levels .
Trandolapril undergoes various chemical reactions during its synthesis and metabolism:
The mechanism by which trandolapril acts involves several key steps:
These properties are critical for formulation development in pharmaceutical applications .
Trandolapril hydrochloride has significant applications in clinical medicine:
Additionally, ongoing research explores its potential benefits in other cardiovascular conditions due to its ability to penetrate the blood-brain barrier and modulate central nervous system activity .
Trandolapril hydrochloride ((2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid hydrochloride) is a prodrug ACE inhibitor with the molecular formula C₂₄H₃₅ClN₂O₅ and a molecular weight of 467.00 g/mol [5] [6]. Its structure integrates three critical chiral centers (S at C2 of the indoline moiety, S at the alanine residue, and S at the N-carboxyalkyl moiety), dictating its biological activity. The core consists of:
Table 1: Key Molecular Descriptors of Trandolapril Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₅ClN₂O₅ |
Molecular Weight | 467.00 g/mol |
CAS Number | 87725-72-2 |
Chiral Centers | 3 (all S configuration) |
Salt Form | Hydrochloride |
Melting Point | 119–123°C |
Trandolapril hydrochloride exhibits polymorphism, with multiple crystalline forms (Forms A–E) identified via X-ray powder diffraction (XRPD) and thermal analysis. Form A is the thermodynamically stable polymorph used commercially. Key characteristics include:
Table 2: Characterization of Trandolapril Hydrochloride Polymorphs
Polymorph | XRPD Peaks (2θ, Cu-Kα) | Thermal Stability | Solvent Association |
---|---|---|---|
Form A | 6.2°, 12.5°, 18.7° | Stable to 120°C | Non-solvated |
Form B | 5.8°, 11.9°, 17.3° | Converts to Form A at 80°C | Ethanol solvate |
Form C | 7.1°, 14.2°, 21.0° | Unstable above 60°C | Hydrate |
Trandolapril hydrochloride displays pH-dependent solubility:
Stability studies reveal degradation pathways sensitive to pH, oxidants, and heat:
Table 3: Stability Profile of Trandolapril Hydrochloride
Condition | Degradation Rate | Major Degradation Products |
---|---|---|
0.1M HCl (24h, 25°C) | 5–10% | Trandolaprilat, des-esterified analog |
0.1M NaOH (24h, 25°C) | >20% | Diketopiperazine, hydroxylated products |
3% H₂O₂ (24h, 25°C) | 15–30% | N-oxides, epoxides |
Solid state (40°C/75% RH) | <5% (6 months) | None detected |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1